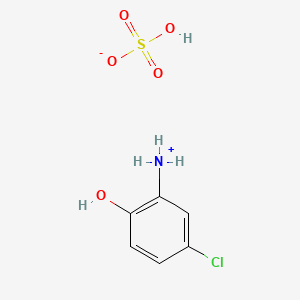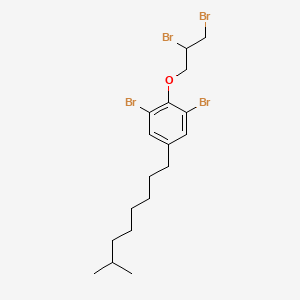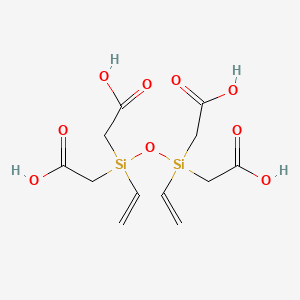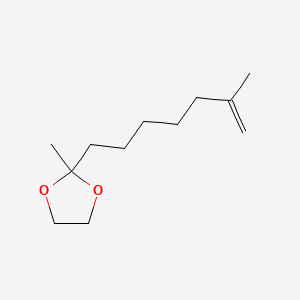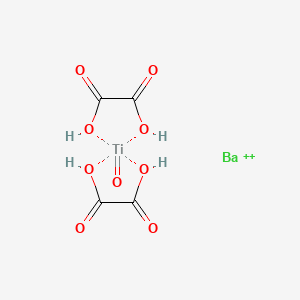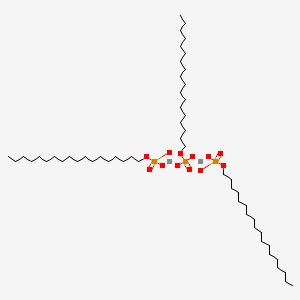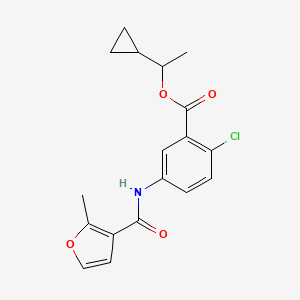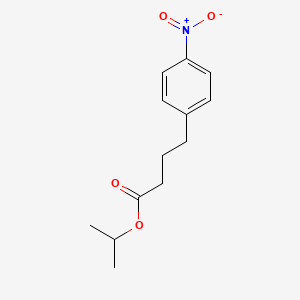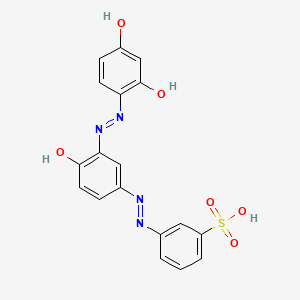
3-((3-((2,4-Dihydroxyphenyl)azo)-4-hydroxyphenyl)azo)benzenesulphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((3-((2,4-Dihydroxyphenyl)azo)-4-hydroxyphenyl)azo)benzenesulphonic acid is an azo compound characterized by the presence of two azo groups (-N=N-) linking aromatic rings. Azo compounds are widely known for their vibrant colors and are extensively used as dyes in various industries. This particular compound is notable for its applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-((2,4-Dihydroxyphenyl)azo)-4-hydroxyphenyl)azo)benzenesulphonic acid typically involves a diazo coupling reaction. The process begins with the diazotization of 2,4-dihydroxyaniline, followed by coupling with 4-hydroxybenzenesulphonic acid. The reaction is usually carried out in an acidic medium, often using hydrochloric acid, at low temperatures (0-5°C) to ensure the stability of the diazonium salt .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors are often employed to maintain consistent reaction conditions and improve efficiency. The use of automated systems for monitoring and controlling the reaction parameters is also common in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
3-((3-((2,4-Dihydroxyphenyl)azo)-4-hydroxyphenyl)azo)benzenesulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction of the azo groups can be achieved using reducing agents like sodium dithionite, resulting in the formation of corresponding amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium dithionite in an aqueous medium.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
3-((3-((2,4-Dihydroxyphenyl)azo)-4-hydroxyphenyl)azo)benzenesulphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions and as a pH indicator due to its color-changing properties.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes for textiles, inks, and plastics
Wirkmechanismus
The mechanism of action of 3-((3-((2,4-Dihydroxyphenyl)azo)-4-hydroxyphenyl)azo)benzenesulphonic acid involves its interaction with biological molecules through its azo groups. The compound can undergo photoisomerization, changing its configuration upon exposure to light, which can affect its binding to molecular targets. This property is particularly useful in designing photoresponsive materials and drugs .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(2,4-Dihydroxyphenyl)azo]benzenesulfonic acid
- 3-(6-chloro-benzothiazol-2-ylazo)-4-hydroxy-chromen-2-one
- 4-hydroxy-3-(6-nitro-benzothiazol-2-ylazo)-chromen-2-one
Uniqueness
3-((3-((2,4-Dihydroxyphenyl)azo)-4-hydroxyphenyl)azo)benzenesulphonic acid is unique due to its dual azo groups, which enhance its color properties and reactivity. Its ability to undergo photoisomerization makes it particularly valuable in applications requiring light-responsive behavior .
Eigenschaften
CAS-Nummer |
94086-88-1 |
|---|---|
Molekularformel |
C18H14N4O6S |
Molekulargewicht |
414.4 g/mol |
IUPAC-Name |
3-[[3-[(2,4-dihydroxyphenyl)diazenyl]-4-hydroxyphenyl]diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C18H14N4O6S/c23-13-5-6-15(18(25)10-13)21-22-16-9-12(4-7-17(16)24)20-19-11-2-1-3-14(8-11)29(26,27)28/h1-10,23-25H,(H,26,27,28) |
InChI-Schlüssel |
NBCDLQXSUBYGEE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)S(=O)(=O)O)N=NC2=CC(=C(C=C2)O)N=NC3=C(C=C(C=C3)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


